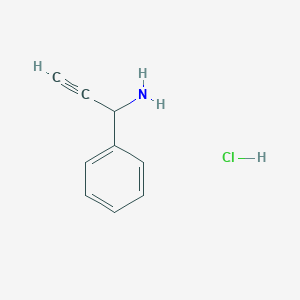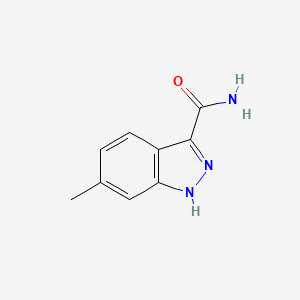![molecular formula C11H12BrN3O B1383103 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416714-18-5](/img/structure/B1383103.png)
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
The compound “6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine” is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring. The molecule also contains a bromine atom attached to the 6-position of the pyrazolo[3,4-b]pyridine core and a tetrahydro-2H-pyran-2-yl group attached to the 1-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bicyclic pyrazolo[3,4-b]pyridine core, the bromine atom, and the tetrahydro-2H-pyran-2-yl group . The presence of these groups would likely confer unique chemical properties to the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom and the tetrahydro-2H-pyran-2-yl group . The bromine atom could potentially undergo nucleophilic substitution reactions, while the tetrahydro-2H-pyran-2-yl group could participate in reactions involving the opening of the pyran ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the bromine atom could increase the compound’s molecular weight and potentially affect its solubility and reactivity.Scientific Research Applications
- Field : Organic Chemistry .
- Application : Tetrahydropyran is a key structural motif in many natural products and pharmaceuticals . The synthesis of tetrahydropyrans is a significant area of research in organic chemistry .
- Method : Various methods have been developed for the synthesis of tetrahydropyrans, including the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins .
- Results : The reaction tolerated various substitution patterns and a number of functional groups, providing a versatile method for the synthesis of tetrahydropyrans .
- Field : Chemical Synthesis .
- Application : This compound is likely used as a building block in the synthesis of more complex molecules .
- Method : The specific methods of application would depend on the desired end product .
- Results : The outcomes would also depend on the specific reactions being carried out .
- Field : Medicinal Chemistry .
- Application : This compound is used as a reactant in the preparation of a selective small-molecule melanocortin-4 receptor agonist .
- Method : The specific methods of application would depend on the desired end product .
- Results : The outcomes would also depend on the specific reactions being carried out .
- Field : Medicinal Chemistry .
- Application : This compound is used in the synthesis of potential histone deacetylase (HDAC) inhibitors .
- Method : The specific methods of application would depend on the desired end product .
- Results : The outcomes would also depend on the specific reactions being carried out .
Tetrahydropyran Synthesis
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
4-Bromotetrahydropyran
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
- Field : Organic Chemistry .
- Application : 4-Bromotetrahydropyran is used as a reactant in nickel-catalyzed alkyl-alkyl Suzuki coupling reactions .
- Method : The specific methods of application would depend on the desired end product .
- Results : The outcomes would also depend on the specific reactions being carried out .
- Field : Medicinal Chemistry .
- Application : O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is used in the synthesis of potential histone deacetylase (HDAC) inhibitors .
- Method : The specific methods of application would depend on the desired end product .
- Results : The outcomes would also depend on the specific reactions being carried out .
Nickel-catalyzed alkyl-alkyl Suzuki coupling reactions
Synthesis of potential histone deacetylase (HDAC) inhibitors
- Field : Organic Chemistry .
- Application : 4-Bromotetrahydropyran is used as a reactant in nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents .
- Method : The specific methods of application would depend on the desired end product .
- Results : The outcomes would also depend on the specific reactions being carried out .
- Field : Medicinal Chemistry .
- Application : O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is used in the synthesis of the following potential histone deacetylase (HDAC) inhibitors: 2- [1- (naphthalene-2-sulfonyl)-heterocyclyl]-pyrimidine-5-carboxylic acid (tetrahydropyran-2-yloxy)-amides .
- Method : The specific methods of application would depend on the desired end product .
- Results : The outcomes would also depend on the specific reactions being carried out .
Nickel-catalyzed alkyl-alkyl Suzuki coupling reactions
Synthesis of potential histone deacetylase (HDAC) inhibitors
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-bromo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-9-5-4-8-7-13-15(11(8)14-9)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYSLNLSWZCUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=N3)Br)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



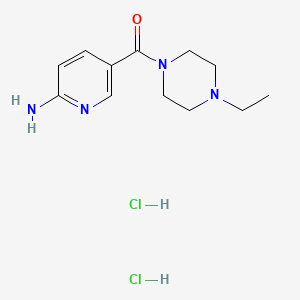
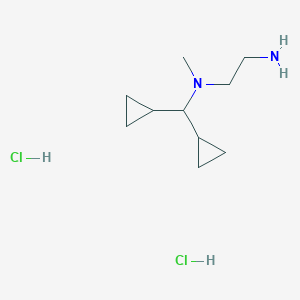
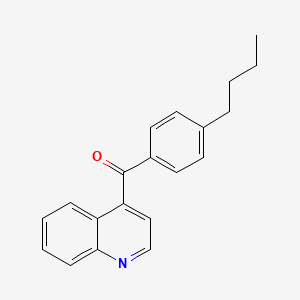
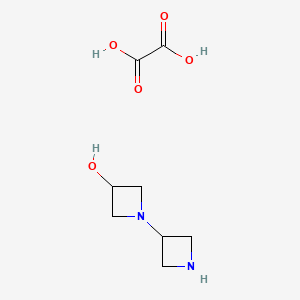
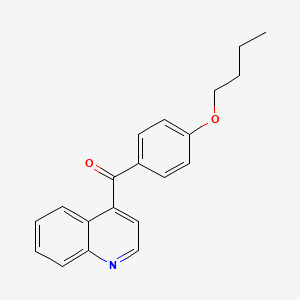
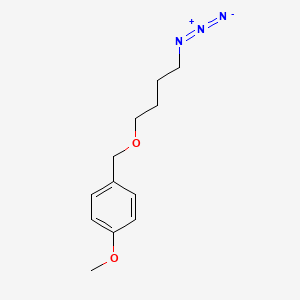
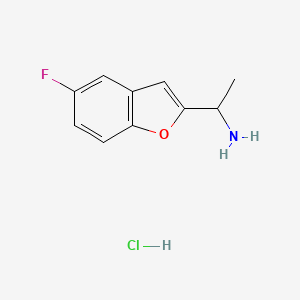
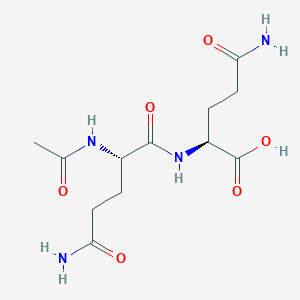
![(6R,7R)-7-[[(2Z)-2-(5-acetamido-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1383037.png)
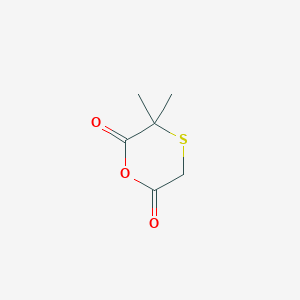
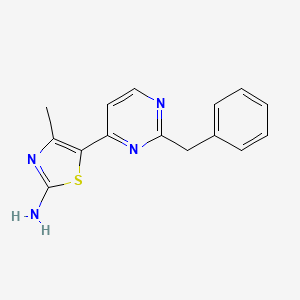
![2,2-Bis[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1383040.png)
